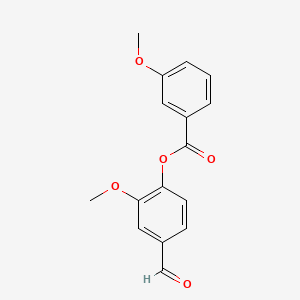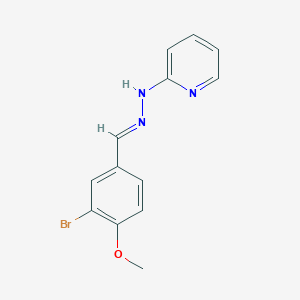![molecular formula C16H13NO6 B11105023 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate is a complex organic compound with a unique structure that combines elements of furochromen and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate typically involves multi-step organic reactions. One common method involves the acetylation of 4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furochromen derivatives.
Scientific Research Applications
6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furochromen core can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(Acetylamino)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 3-(Acetylamino)-2-oxo-2H-chromen-7-yl acetate
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
Uniqueness
6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
(6-acetamido-4-methyl-2-oxofuro[2,3-h]chromen-9-yl) acetate |
InChI |
InChI=1S/C16H13NO6/c1-7-4-13(20)23-15-10(7)5-11(17-8(2)18)16-14(15)12(6-21-16)22-9(3)19/h4-6H,1-3H3,(H,17,18) |
InChI Key |
HBTFODIVEKCYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide](/img/structure/B11104949.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11104965.png)
![4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11104971.png)
![6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104976.png)
![Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11104981.png)

![(4Z)-2-(4-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11104995.png)
![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)

![2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide](/img/structure/B11105006.png)

![N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide](/img/structure/B11105013.png)
![2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11105018.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide](/img/structure/B11105035.png)
